molecular formula C9H8ClF2NO3 B13650197 Ethyl 6-chloro-2-(difluoromethoxy)nicotinate

Ethyl 6-chloro-2-(difluoromethoxy)nicotinate

Cat. No.: B13650197
M. Wt: 251.61 g/mol
InChI Key: CFBVJYWTMFJKOU-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2-(difluoromethoxy)nicotinate is a chemical compound with the molecular formula C9H8ClF2NO3 and a molecular weight of 251.61 g/mol . This compound is part of the nicotinate family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of Ethyl 6-chloro-2-(difluoromethoxy)nicotinate typically involves the reaction of 6-chloronicotinic acid with difluoromethoxyethanol in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 12-24 hours. Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 6-chloro-2-(difluoromethoxy)nicotinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Ethyl 6-chloro-2-(difluoromethoxy)nicotinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a probe in biological studies to understand the interaction of nicotinate derivatives with biological systems.

    Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-2-(difluoromethoxy)nicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to nicotinic receptors, leading to modulation of signal transduction pathways. This interaction can result in various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Ethyl 6-chloro-2-(difluoromethoxy)nicotinate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C9H8ClF2NO3

Molecular Weight

251.61 g/mol

IUPAC Name

ethyl 6-chloro-2-(difluoromethoxy)pyridine-3-carboxylate

InChI

InChI=1S/C9H8ClF2NO3/c1-2-15-8(14)5-3-4-6(10)13-7(5)16-9(11)12/h3-4,9H,2H2,1H3

InChI Key

CFBVJYWTMFJKOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)Cl)OC(F)F

Origin of Product

United States

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